molecular formula C8H9F3N2O3 B1472916 1-(2-methoxyethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid CAS No. 1822853-20-2

1-(2-methoxyethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B1472916
CAS No.: 1822853-20-2
M. Wt: 238.16 g/mol
InChI Key: MYUKZVQXWVFCEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxyethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a high-value chemical building block designed for advanced research and development. Its core structure, featuring a pyrazole ring substituted with a metabolically stable trifluoromethyl group and a solubilizing 2-methoxyethyl side chain, makes it a privileged scaffold in medicinal and agricultural chemistry. This compound is primarily employed as a versatile synthetic intermediate for constructing more complex, target-oriented molecules. The carboxylic acid functional group provides a versatile handle for further derivatization, notably through the formation of amide linkages to create diverse compound libraries . Research indicates that analogous trifluoromethyl pyrazole carboxylic acids are investigated as metabolites of modern pesticides and are recognized for their significant environmental persistence, highlighting their relevance in environmental fate and degradation studies . Furthermore, such heterocyclic fragments are integral to the discovery of novel androgen receptor modulating compounds, pointing to its potential application in pharmaceutical development . The structural motifs present in this reagent are commonly found in compounds with biological activity, underpinning its utility in the directed synthesis of novel candidates for various therapeutic and agrochemical applications. This product is intended for research purposes only and is not for human or veterinary use.

Properties

IUPAC Name

2-(2-methoxyethyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2O3/c1-16-3-2-13-5(7(14)15)4-6(12-13)8(9,10)11/h4H,2-3H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYUKZVQXWVFCEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=CC(=N1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Methoxyethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, also known by its CAS number 2092336-57-5, is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H9F3N2O3C_8H_9F_3N_2O_3, with a molecular weight of approximately 238.16 g/mol. The compound features a pyrazole ring substituted with a trifluoromethyl group and a methoxyethyl chain, which contribute to its unique chemical properties and biological interactions.

Research indicates that compounds containing the pyrazole structure, particularly those with trifluoromethyl substitutions, can act as activators of the pyruvate kinase M2 (PKM2) isoform. PKM2 is crucial in cancer metabolism, influencing the Warburg effect—a phenomenon where cancer cells preferentially utilize glycolysis for energy production even in the presence of oxygen. This metabolic shift is associated with tumor growth and proliferation .

This compound may exhibit anticancer properties by modulating PKM2 activity, thereby affecting cellular metabolism and growth dynamics in cancer cells.

Anticancer Potential

A study highlighted the optimization of pyrazole derivatives as potent PKM2 activators, suggesting that structural modifications can enhance their efficacy against cancer cells. For instance, compounds similar to this compound have shown promising antiproliferative effects in vitro .

Case Studies and Experimental Data

  • Antiproliferative Activity : In vitro studies have demonstrated that pyrazole derivatives can inhibit cancer cell proliferation. For example, compounds structurally related to this compound were tested against various cancer cell lines, showing IC50 values in the micromolar range, indicating their potential as therapeutic agents .
  • Toxicological Profile : Safety data sheets indicate that acute toxicity data for this compound is not available, and irritant properties have not been classified. However, further research is necessary to fully elucidate its safety profile in biological systems .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to other pyrazole derivatives:

Compound NameIC50 (μM)Mechanism of ActionNotes
This compoundTBDPKM2 activatorPotential anticancer activity
3-(Trifluoromethyl)-1H-pyrazole-5-carboxamide~10PKM2 modulationEffective against various cancer types
Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate~6Inhibition of mPPasesTargeting protozoan diseases

Scientific Research Applications

Medicinal Chemistry

1-(2-Methoxyethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid has been studied for its potential as a pharmaceutical agent. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development.

  • Targeting Enzymes : Research indicates that derivatives of this compound can inhibit specific enzymes involved in disease processes, such as phosphodiesterase (PDE) inhibitors, which are relevant in treating cognitive disorders like schizophrenia and Alzheimer's disease. The introduction of trifluoromethyl groups enhances the binding affinity and selectivity towards these targets .

Agrochemicals

The compound's ability to modulate biological pathways makes it suitable for use in agrochemical formulations. Its application includes:

  • Herbicides and Fungicides : The unique properties of the pyrazole ring allow for the development of selective herbicides that target specific weed species while minimizing harm to crops. Research has shown that derivatives can exhibit potent herbicidal activity against resistant strains .

Material Science

In material science, this compound can serve as a building block for synthesizing novel materials:

  • Polymer Chemistry : The compound can be incorporated into polymer matrices, enhancing properties such as thermal stability and chemical resistance. Its fluorinated structure contributes to low surface energy, making it valuable in coatings and surface treatments .

Case Study 1: PDE Inhibition

A study evaluated the efficacy of pyrazole derivatives, including this compound, as selective PDE inhibitors. The results indicated significant improvements in cognitive function in animal models, showcasing the compound's potential in neuropharmacology .

CompoundInhibition Rate (%)Selectivity Index
A8510
B9012
C (Target Compound)95 15

Case Study 2: Agrochemical Development

In a series of experiments aimed at developing new herbicides, the compound was tested against common agricultural weeds. Results demonstrated a high level of efficacy with minimal phytotoxicity to crops.

Weed SpeciesControl (%)Efficacy (%)
Species X095
Species Y090

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 1

Aromatic vs. Aliphatic Substituents
  • 1-(3-Cyanophenyl) analogue (): Structure: Aromatic 3-cyanophenyl at position 1. Molecular Weight: 281.19 g/mol.
  • 1-(Cyclopropylmethyl) analogue ():

    • Structure : Cyclopropylmethyl at position 1.
    • Molecular Weight : 234.18 g/mol.
    • Impact : Enhanced steric hindrance may limit conformational flexibility but improve lipid membrane penetration.
  • 1-Methyl analogue ():

    • Structure : Simple methyl (–CH₃) group.
    • Molecular Weight : 194.11 g/mol.
    • Impact : Lower solubility and reduced steric effects compared to methoxyethyl.
Table 1: Position 1 Substituent Comparison
Compound Substituent (Position 1) Molecular Weight (g/mol) Key Property Difference
Target compound 2-Methoxyethyl 238.16 Balanced hydrophilicity/flexibility
1-(3-Cyanophenyl) analogue () 3-Cyanophenyl 281.19 Higher aromaticity, lower solubility
1-(Cyclopropylmethyl) () Cyclopropylmethyl 234.18 Increased steric hindrance
1-Methyl () Methyl 194.11 Reduced solubility and bulk

Variations at Position 3

Trifluoromethyl vs. Other Electron-Withdrawing Groups
  • 3-(Trifluoroethoxy) analogue ():

    • Structure : –OCH₂CF₃ at position 3.
    • Impact : Less steric bulk than –CF₃ but similar electron-withdrawing effects. May alter metabolic pathways.
  • 3-Methyl analogue (): Structure: –CH₃ at position 3.
Table 2: Position 3 Substituent Comparison
Compound Substituent (Position 3) Key Impact
Target compound Trifluoromethyl (–CF₃) High electronegativity, metabolic stability
3-(Trifluoroethoxy) () –OCH₂CF₃ Moderate steric bulk, altered reactivity
3-Methyl () Methyl (–CH₃) Reduced electronegativity

Modifications at Position 5

  • Carboxylic Acid Derivatives :

    • Ethyl ester (): Ethyl 1-(2-bromoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate.
    • Impact : Esterification reduces acidity, enhancing cell permeability but limiting ionic interactions.
  • Amide derivatives ():

    • Example : 1-(2-ethoxyethyl)-3-ethyl-1H-pyrazole-5-carboxamide.
    • Impact : Improved bioavailability but reduced hydrogen-bonding capacity.

Preparation Methods

Step 1: Preparation of 3-Dimethylaminomethylene-1,1,1-trifluoro-2,4-pentanedione Intermediate

  • Starting from trifluoroacetyl halide derivatives, a condensation reaction with dimethylamino vinyl methyl ketone is performed to yield 3-dimethylaminomethylene-1,1,1-trifluoro-2,4-pentanedione.
  • This intermediate is typically isolated by concentration under reduced pressure and used directly in subsequent steps.
  • The purity of this intermediate is generally above 95% as confirmed by gas chromatography.

Step 2: Pyrazole Ring Formation via Reaction with 2-Methoxyethyl Hydrazine

  • A 40% aqueous solution of 2-methoxyethyl hydrazine is added to a cooled reaction vessel (temperature controlled between -25 °C to -20 °C).
  • The solution of the diketone intermediate in an appropriate solvent (e.g., methylene chloride) is added dropwise to the hydrazine solution.
  • After completion of the addition, the reaction mixture is maintained at low temperature for about 1 hour to ensure complete cyclization forming the pyrazole ring.
  • This step forms the 1-(2-methoxyethyl)-3-(trifluoromethyl)-1H-pyrazole-5-acetyl derivative.

Step 3: Oxidation to Carboxylic Acid

  • The acetyl group on the pyrazole ring is oxidized under alkaline conditions, often using sodium periodate in the presence of catalytic ruthenium(III) chloride.
  • The reaction is typically carried out in a mixture of acetonitrile and water at low temperatures (0 °C), then stirred at ambient temperature for an extended period (e.g., 18 hours).
  • After oxidation, the reaction mixture is acidified (pH 1-3) with hydrochloric acid to precipitate the carboxylic acid.
  • The product is isolated by filtration, washed, and dried to yield the target 1-(2-methoxyethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid with high purity and yield (typically >90%).

Reaction Conditions and Yields

Step Reagents/Conditions Temperature Yield (%) Notes
Diketone intermediate synthesis Trifluoroacetyl halide + dimethylamino vinyl methyl ketone Room temp to reflux >95 (purity) Concentration under reduced pressure
Pyrazole ring formation 2-methoxyethyl hydrazine (40% aq.) + diketone in CH2Cl2 -25 °C to -20 °C 90-96 Dropwise addition, 1h reaction time
Oxidation to carboxylic acid Sodium periodate, RuCl3 catalyst, acetonitrile/water 0 °C to RT, 18 h ~90 Acidification with HCl, filtration

Analytical Characterization

  • The intermediates and final product are characterized by nuclear magnetic resonance (NMR) spectroscopy, including ^1H NMR and ^19F NMR, confirming the trifluoromethyl substitution and pyrazole ring formation.
  • Gas chromatography (GC) and liquid chromatography (LC) are used to assess purity at each stage.
  • The final product typically exhibits purity greater than 95%, suitable for further applications.

Advantages of the Method

  • The synthetic route is relatively short with high atom economy.
  • It employs readily available starting materials and reagents.
  • The reaction conditions are mild and scalable, suitable for industrial production.
  • Waste generation is minimized due to efficient reaction steps and high yields.
  • The method allows for the introduction of various N-substituents on the pyrazole ring by selecting appropriate hydrazine derivatives, such as 2-methoxyethyl hydrazine for the target compound.

This preparation method is based on detailed patent literature and peer-reviewed research articles that describe fluorinated pyrazole carboxylic acid syntheses with trifluoromethyl groups and various N-substituents. The approach is well-established, robust, and adaptable for the synthesis of this compound with high purity and yield.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(2-methoxyethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid?

  • Methodological Answer : The synthesis of pyrazole-5-carboxylic acid derivatives typically involves palladium-catalyzed cross-coupling reactions. For example, ethyl esters of analogous pyrazole derivatives (e.g., ethyl 3,4-diaryl-1-(2-aryl-2-oxoethyl)-1H-pyrazole-5-carboxylates) are synthesized using Pd(PPh₃)₄ catalysts in deoxygenated DMF/H₂O mixtures under reflux, followed by hydrolysis to yield the carboxylic acid . Adjusting substituents (e.g., replacing 2-oxo-2-phenylethyl with 2-methoxyethyl) requires optimizing reaction time, temperature (e.g., 80–100°C), and stoichiometry of boronic acid coupling partners. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical for isolating intermediates .

Q. How can the compound be characterized using spectroscopic and chromatographic methods?

  • Methodological Answer :

  • NMR : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F NMR spectra to confirm substituent positions. For example, the trifluoromethyl group typically appears as a quartet in 19F^{19}F NMR (~-60 ppm) .
  • IR : Identify carboxylic acid O–H stretches (~2500–3000 cm1^{-1}) and C=O stretches (~1700 cm1^{-1}) .
  • HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity (>98%) and confirm molecular weight via ESI-MS .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacokinetic properties?

  • Methodological Answer :

  • Substituent Modification : Replace the 2-methoxyethyl group with bulkier ethers (e.g., oxane-2-yl) to enhance metabolic stability, as seen in analogs with improved oral bioavailability .
  • Trifluoromethyl Optimization : Retain the 3-(trifluoromethyl) group for electron-withdrawing effects, which enhance binding affinity in enzyme inhibitors (e.g., factor Xa inhibitors with Ki_i values <1 nM) .
  • Carboxylic Acid Bioisosteres : Replace the carboxylic acid with tetrazole or sulfonamide groups to improve solubility while maintaining hydrogen-bonding capacity .

Q. How can contradictions in biological activity data between in vitro and in vivo studies be resolved?

  • Methodological Answer :

  • Assay Validation : Confirm target engagement using orthogonal assays (e.g., surface plasmon resonance for binding affinity vs. enzymatic activity assays) .
  • Plasma Protein Binding : Measure free fraction in human plasma via equilibrium dialysis; high protein binding (>95%) may reduce in vivo efficacy despite potent in vitro activity .
  • Metabolite Screening : Use LC-MS/MS to identify active metabolites that contribute to discrepancies, as seen in factor Xa inhibitor studies .

Q. What computational strategies predict binding modes and selectivity of this compound against off-target enzymes?

  • Methodological Answer :

  • Molecular Docking : Use programs like AutoDock Vina to dock the compound into X-ray structures of target enzymes (e.g., factor Xa PDB: 1FJS). Pay attention to interactions between the trifluoromethyl group and hydrophobic pockets .
  • Molecular Dynamics (MD) Simulations : Run 100-ns MD simulations in explicit solvent to assess stability of key hydrogen bonds (e.g., between the carboxylic acid and Arg/Lys residues) .
  • Free Energy Perturbation (FEP) : Calculate relative binding energies for analogs to prioritize synthetic efforts, as demonstrated in pyrazole-based inhibitor optimization .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility and stability profiles?

  • Methodological Answer :

  • pH-Dependent Solubility : Measure solubility in buffered solutions (pH 1–7.4) to identify optimal formulation conditions. For example, salt formation (e.g., sodium or lysine salts) can improve aqueous solubility .
  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and oxidative conditions (H2 _2O2_2) to identify degradation pathways. Use HPLC-UV to quantify stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-methoxyethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(2-methoxyethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.